N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine
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Overview
Description
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOIC ACID is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the quinazoline core can be reduced to form alcohols.
Substitution: The amido and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions may vary, but they often involve controlled temperatures and pH to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in the formation of alcohols.
Scientific Research Applications
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid: Similar in structure but lacks the butanamide and hydroxyphenyl groups.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Shares the dioxo-tetrahydro structure but differs in the arrangement of rings and functional groups.
Uniqueness
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOIC ACID is unique due to its combination of functional groups and the presence of the quinazoline core. This structural complexity allows for diverse chemical reactivity and a wide range of applications in various fields of research.
Properties
Molecular Formula |
C21H21N3O6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(2S)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H21N3O6/c25-14-9-7-13(8-10-14)12-17(20(28)29)22-18(26)6-3-11-24-19(27)15-4-1-2-5-16(15)23-21(24)30/h1-2,4-5,7-10,17,25H,3,6,11-12H2,(H,22,26)(H,23,30)(H,28,29)/t17-/m0/s1 |
InChI Key |
OWTFPWHQKXEPHT-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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